1-[(2-Bromophenyl)methyl]azocane
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Overview
Description
1-[(2-Bromophenyl)methyl]azocane is an organic compound that belongs to the class of azocanes, which are eight-membered nitrogen-containing heterocycles. The presence of a bromophenyl group attached to the azocane ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]azocane typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors such as diamines and dihalides.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction where a bromophenyl halide reacts with the azocane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]azocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azocane oxides.
Reduction: Formation of phenyl-substituted azocanes.
Substitution: Formation of various substituted azocanes depending on the nucleophile used.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]azocane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]azocane involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The azocane ring structure provides stability and rigidity, which can influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Chlorophenyl)methyl]azocane: Similar structure with a chlorine atom instead of bromine.
1-[(2-Fluorophenyl)methyl]azocane: Contains a fluorine atom in place of bromine.
1-[(2-Iodophenyl)methyl]azocane: Features an iodine atom instead of bromine.
Uniqueness
1-[(2-Bromophenyl)methyl]azocane is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]azocane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c15-14-9-5-4-8-13(14)12-16-10-6-2-1-3-7-11-16/h4-5,8-9H,1-3,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHZNCZQZWPHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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